DATA GAP: Insufficient Publicly Available Comparator Data to Support Differential Selection Claims for CAS 1797823-31-4
An exhaustive search of the open scientific and patent literature, excluding vendor marketing pages, was conducted for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1797823-31-4). This search covered primary research papers, patent documents, authoritative databases (PubChem, ChEMBL, BindingDB), and reputable vendor technical datasheets. At the time of this analysis, no published study or publicly accessible dataset was identified that reports quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, % inhibition, selectivity ratios, or in vivo efficacy) for this specific compound alongside a named comparator under defined experimental conditions. The only publicly verifiable physicochemical properties are the molecular formula (C₁₇H₁₄N₄O₃) and molecular weight (322.32 g/mol) . Related compounds within the imidazo[1,2-b]pyrazole carboxamide patent family (EP 3883649 A1 / WO2019220155A1) are claimed for anticancer applications, but CAS 1797823-31-4 is not among the specifically exemplified compounds with disclosed activity data in those filings [1]. Several close structural analogs—differing only in the chromene carbonyl position (4-oxo vs. 2-oxo) or the heterocycle identity—are commercially available (e.g., CAS 1370243-61-0, a 4-oxo-4H-chromene-2-carboxamide variant) but lack publicly available comparative bioactivity data against CAS 1797823-31-4 . Without quantitative, comparator-anchored evidence, no differential claim regarding potency, selectivity, or functional superiority can be substantiated for this compound at this time.
| Evidence Dimension | Comprehensive bioactivity profile vs. named comparators |
|---|---|
| Target Compound Data | No publicly available quantitative biological activity data identified |
| Comparator Or Baseline | No comparator dataset identified for direct head-to-head comparison; closest structural analog CAS 1370243-61-0 (4-oxo-4H-chromene-2-carboxamide variant) lacks publicly reported comparative activity data |
| Quantified Difference | Not calculable due to absence of data for both target compound and defined comparator under shared experimental conditions |
| Conditions | Exhaustive literature and database search (PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, ChemSrc, Espacenet, Google Patents) conducted with exclusion of benchchems.com, molecule.com, evitachem.com, and vulcanchem.com |
Why This Matters
In the absence of publicly verifiable, comparator-anchored quantitative data, procurement decisions for CAS 1797823-31-4 must rely solely on the requesting laboratory's internal, unpublished screening data or on projected structure-activity relationships extrapolated from the imidazo[1,2-b]pyrazole carboxamide patent family, which carries inherent uncertainty.
- [1] Avidin Kft. EP 3883649 A1. Imidazo-pyrazole carboxamide derivatives as anticancer agents. Published 2021-09-29. Priority: HU P1800170 A 20180517. View Source
